2-Cloroetíl éter etílico

Descripción general

Descripción

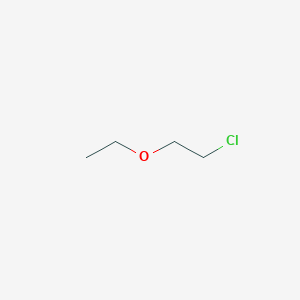

2-Chloroethyl ethyl ether is an organic compound with the chemical formula C4H9ClO. It is a colorless to almost colorless liquid with a characteristic ether-like odor. This compound is known for its use as a reagent in organic synthesis and as a solvent in various industrial applications .

Aplicaciones Científicas De Investigación

2-Chloroethyl ethyl ether has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

Target of Action

This compound is a type of ether, which is an organic compound that contains an oxygen atom bonded to two alkyl or aryl groups .

Biochemical Pathways

It’s worth noting that ether-bonded compounds are often resistant to biodegradation and can therefore become recalcitrant environmental pollutants .

Pharmacokinetics

Ethers are generally known to be highly water-soluble due to their ability to form hydrogen bonds with water . This property could potentially influence the bioavailability of 2-Chloroethyl ethyl ether.

Result of Action

It’s known that ethers can cause irritation to the skin, eyes, and respiratory tract upon exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroethyl ethyl ether. For instance, it will slowly evaporate from surface water and soil into the air. Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air .

Análisis Bioquímico

Biochemical Properties

It is known to participate in condensation, substitution, and acylation reactions

Cellular Effects

The cellular effects of 2-Chloroethyl ethyl ether are not well-documented. It is known that ethers can have significant effects on cellular processes. For instance, some ethers can cause respiratory tract irritation and gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea .

Molecular Mechanism

It is known that ethers can undergo S N 2 reactions, where an alkoxide nucleophile reacts with an alkyl halide

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 107°C and a melting point of -60°C . This suggests that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

It is known that ethers can cause various effects in animals, including respiratory tract irritation and gastrointestinal irritation .

Metabolic Pathways

Ethers are known to be poorly biodegradable and can become significant environmental pollutants .

Transport and Distribution

Due to its solubility in water and organic solvents, it is likely to be distributed widely in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloroethyl ethyl ether can be synthesized through several methods:

Reaction of Ethyl Ether with 2-Chloroethanol: This method involves the reaction of ethyl ether with 2-chloroethanol in the presence of a catalyst such as phosphorus trichloride and hydrogen chloride.

Reaction of Ethyl Ether with 2-Chloroethane: Another method involves the reaction of ethyl ether with 2-chloroethane under basic conditions.

Industrial Production Methods

In industrial settings, the production of 2-chloroethyl ethyl ether typically involves the reaction of ethyl ether with 2-chloroethanol or 2-chloroethane, using catalysts and specific reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

2-Chloroethyl ethyl ether undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: It can be reduced to form corresponding alcohols.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Comparación Con Compuestos Similares

2-Chloroethyl ethyl ether can be compared with other similar compounds such as:

2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of an ethyl group.

2-Chloroethyl ether: Lacks the ethyl group and has two chlorine atoms.

2-Bromoethyl ethyl ether: Similar structure but with a bromine atom instead of chlorine

These compounds share similar reactivity patterns but differ in their physical properties and specific applications.

Actividad Biológica

2-Chloroethyl ethyl ether (also known as bis(2-chloroethyl) ether) is an organic compound with significant industrial applications, particularly in the production of pharmaceuticals and as a solvent. This article reviews its biological activity, including toxicological effects, mutagenicity, carcinogenic potential, and metabolic pathways based on diverse scientific literature.

- Chemical Formula : CHClO

- CAS Number : 628-34-2

- Molecular Weight : 110.57 g/mol

- Physical State : Colorless liquid with a characteristic odor.

Acute Effects

Exposure to 2-chloroethyl ethyl ether can lead to immediate health effects:

- Irritation : Contact can cause irritation and burns to the skin and eyes. Inhalation may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath .

- Lethality : High concentrations can be rapidly lethal in experimental animals, particularly in rabbits and guinea pigs .

Chronic Effects

Long-term exposure has been associated with serious health risks:

Mutagenicity Studies

Research indicates that 2-chloroethyl ethyl ether exhibits weak mutagenic properties:

- In vitro studies have demonstrated mutagenicity in Salmonella typhimurium strains .

- It has also been shown to induce sex-linked recessive lethal mutations in Drosophila melanogaster, although it did not induce heritable translocations in other models .

Metabolism and Excretion

The metabolism of 2-chloroethyl ethyl ether involves rapid absorption and conversion into various metabolites:

- Studies indicate that after administration, a significant portion is excreted via urine, primarily as thiodiglycolic acid (75% of radioactivity recovered), with minor metabolites including 2-chloroethoxyacetic acid .

- The compound is also noted for its rapid absorption through the skin, highlighting potential dermal exposure risks .

Case Study 1: Occupational Exposure

A study involving chlorohydrin production workers revealed an increased risk of cancer among those exposed to bis(2-chloroethyl)ether. The findings suggested a correlation between exposure levels and cancer incidence, although confounding factors were present .

Case Study 2: Animal Testing

In a long-term study involving Sprague-Dawley rats, no significant increase in tumor incidence was observed at lower doses (25 mg/kg), while higher doses (50 mg/kg) showed survival rates affected by dosage but did not conclusively demonstrate carcinogenicity .

Data Summary Table

| Parameter | Findings |

|---|---|

| Acute Toxicity | Irritation of skin/eyes; respiratory distress |

| Chronic Toxicity | Limited evidence for carcinogenicity |

| Mutagenicity | Weakly mutagenic in Salmonella |

| Metabolites | Thiodiglycolic acid (75% of urinary radioactivity) |

| Occupational Risk | Increased cancer risk among exposed workers |

Propiedades

IUPAC Name |

1-chloro-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTVQTPMFOLLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211882 | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-34-2 | |

| Record name | 1-Chloro-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2-chloroethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl ethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Chloroethyl ethyl ether in the polymerization of isobutylene, and how does its structure influence this role?

A1: 2-Chloroethyl ethyl ether acts as a key component in the catalytic complex for isobutylene polymerization. Research has shown that when combined with ethylaluminum dichloride (EtAlCl2) and tert-butyl chloride, it forms a soluble complex in hexanes that effectively catalyzes the reaction [, ]. This complex enables the production of highly reactive polyisobutylene (HR PIB) with high exo-olefin content.

Q2: Can you elaborate on the degradation of 2-Chloroethyl ethyl ether in the atmosphere?

A2: A study employed quantum chemical calculations to investigate the nighttime atmospheric degradation of 2-Chloroethyl ethyl ether initiated by NO3 radicals []. This degradation process is primarily driven by hydrogen abstraction from the methylene (–CH2–) group of the ethyl (CH3CH2–) part of the molecule. This reaction pathway was identified as the minimum energy path through analysis of the potential energy surface (PES) []. The study further calculated the rate constants of this degradation reaction over a range of temperatures, providing insights into the compound's atmospheric lifetime and persistence [].

Q3: How is computational chemistry used to study 2-Chloroethyl ethyl ether?

A3: Computational methods offer valuable insights into the properties and reactivity of 2-Chloroethyl ethyl ether. One study used the G3(MP2)//B3LYP level of theory to accurately estimate the gas-phase enthalpy of formation of 2-Chloroethyl ethyl ether and related olefinic ethers []. This computational approach proved particularly useful for correcting discrepancies found in previous experimental data [].

Q4: Has 2-Chloroethyl ethyl ether been explored in biological systems?

A4: Interestingly, research has shown that the bacterium Burkholderia cepacia G4/PR1 can utilize 2-Chloroethyl ethyl ether as a growth substrate []. This growth is dependent on the activity of the toluene 2-monooxygenase enzyme, which oxidizes 2-Chloroethyl ethyl ether into ethanol and acetaldehyde []. This finding highlights the potential for bioremediation of this compound and its utilization by specific microorganisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.